An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxypent-1-yne
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxypent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxypent-1-yne, a valuable terminal alkyne in organic synthesis. Due to its bifunctional nature, containing both a terminal alkyne and a methoxy group, this compound serves as a versatile building block for the introduction of a five-carbon chain with functionality at both ends. This document outlines a detailed synthetic protocol, physical and chemical properties, and a thorough characterization profile, including spectroscopic data. The information presented herein is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge for the successful preparation and utilization of this compound.
Introduction
5-Methoxypent-1-yne (CAS No. 14604-44-5) is a chemical intermediate with the molecular formula C₆H₁₀O.[1] Its structure features a terminal acetylene group, which is a highly versatile functional group in organic chemistry, participating in a wide array of reactions such as click chemistry, coupling reactions (e.g., Sonogashira coupling), and nucleophilic additions. Additionally, the presence of a methoxy group provides a site for potential modification or can influence the molecule's solubility and electronic properties. These characteristics make 5-methoxypent-1-yne a useful synthon in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Physicochemical Properties
A summary of the key physicochemical properties of 5-methoxypent-1-yne is presented in Table 1. This data is crucial for its handling, purification, and for predicting its behavior in chemical reactions.
Table 1: Physicochemical Properties of 5-Methoxypent-1-yne
| Property | Value |
| Molecular Formula | C₆H₁₀O[1] |
| Molecular Weight | 98.14 g/mol [1] |
| IUPAC Name | 5-methoxypent-1-yne[1] |
| CAS Number | 14604-44-5[1] |
| Appearance | Flammable liquid and vapor[1] |
| SMILES | COCCCC#C[1] |
| InChI | InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3[1] |
| InChIKey | CLISVFCXKLMNIJ-UHFFFAOYSA-N[1] |
Synthesis of 5-Methoxypent-1-yne
The most common and efficient method for the synthesis of terminal alkynes such as 5-methoxypent-1-yne is through the alkylation of acetylene or an acetylide salt. The following protocol describes a general yet detailed procedure based on the well-established reaction of an acetylide anion with a suitable alkyl halide.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. Acetylene is first deprotonated by a strong base, typically sodium amide (NaNH₂), in liquid ammonia to form sodium acetylide. The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromo-3-methoxypropane, displacing the bromide and forming the new carbon-carbon bond.
Experimental Protocol
Materials:
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Sodium amide (NaNH₂)
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Liquid ammonia (NH₃)
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Acetylene (gas)
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1-Bromo-3-methoxypropane
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Formation of Sodium Acetylide: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
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Alkylation: The reaction mixture is cooled in a dry ice/acetone bath. A solution of 1-bromo-3-methoxypropane in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of sodium acetylide over a period of 1-2 hours, maintaining the temperature below -30 °C.
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Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional 2-3 hours at the same temperature and then allowed to warm to room temperature overnight to allow for the evaporation of ammonia. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed by rotary evaporation.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 5-methoxypent-1-yne.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-methoxypent-1-yne.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-methoxypent-1-yne. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxypent-1-yne
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~1.9 - 2.0 | t | 1H | ≡C-H |
| H-3 | ~2.2 - 2.3 | td | 2H | -CH₂-C≡ |
| H-4 | ~1.7 - 1.8 | p | 2H | -CH₂-CH₂-O |
| H-5 | ~3.4 - 3.5 | t | 2H | -CH₂-O- |
| OCH₃ | ~3.3 | s | 3H | -O-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment | ||
| C-1 | ~68 | ≡C-H | ||
| C-2 | ~83 | -C≡ | ||
| C-3 | ~15 | -CH₂-C≡ | ||
| C-4 | ~29 | -CH₂-CH₂-O | ||
| C-5 | ~71 | -CH₂-O- | ||
| OCH₃ | ~58 | -O-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for 5-Methoxypent-1-yne
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~2930, 2870 | Medium | C-H stretch (alkane) |
| ~2120 | Weak | C≡C stretch (terminal alkyne) |
| ~1120 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 4: Expected Mass Spectrometry Data for 5-Methoxypent-1-yne
| m/z | Interpretation |
| 98 | [M]⁺ (Molecular ion) |
| 67 | [M - OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Safety and Handling
5-Methoxypent-1-yne is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard precautions for handling flammable organic compounds should be followed.
Conclusion
This technical guide has detailed a reliable method for the synthesis of 5-methoxypent-1-yne and provided a comprehensive overview of its characterization. The experimental protocol, based on the alkylation of acetylene, is a standard and scalable method for producing this valuable chemical intermediate. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. With its versatile terminal alkyne and methoxy functionalities, 5-methoxypent-1-yne is a valuable building block for the synthesis of a wide range of organic molecules, with significant potential in drug discovery and materials science.
